2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with appropriate reagents to introduce the acetohydrazide and nitrophenyl groups. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial and anti-inflammatory agent . In materials science, it has been explored for its potential use in the development of new materials with unique properties . Additionally, its derivatives have been investigated for their potential use in the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity . Similar compounds include other 1,3,4-thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid .
Properties
Molecular Formula |
C11H10N6O3S |
---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H10N6O3S/c12-11-16-15-10(21-11)5-9(18)14-13-6-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,12,16)(H,14,18)/b13-6+ |
InChI Key |
MFQXMBGRKAHVOD-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=NN=C(S2)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=NN=C(S2)N |
Origin of Product |
United States |
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